Prednazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La prédnazoline est un composé corticostéroïde synthétique qui combine le phosphate de prednisolone et la fénoxazoline. Elle présente à la fois des propriétés anti-inflammatoires et vasoconstrictrices, ce qui la rend utile dans le traitement de diverses affections médicales .

Méthodes De Préparation

La préparation de la prednisolone, un composant clé de la prédnazoline, implique plusieurs étapes :

Réaction de protection 3,20-céto : Protection des groupes céto aux positions 3 et 20.

Réaction de réduction 11-céto : Réduction du groupe céto en position 11.

Réaction d'estérification 21-hydroxyl : Estérification du groupe hydroxyle en position 21.

Réaction de déprotection 3,20-céto : Elimination des groupes protecteurs des groupes céto.

Réaction d'hydrolyse de l'ester acétique 21 : Hydrolyse de l'ester pour obtenir la prednisolone.

Cette méthode est efficace et adaptée à la production industrielle à grande échelle en raison de sa simplicité et de son faible coût de production.

Analyse Des Réactions Chimiques

La prédnazoline subit diverses réactions chimiques, notamment :

Oxydation : La prédnazoline peut être oxydée pour former différents dérivés.

Réduction : La réduction de la prédnazoline peut conduire à la formation de prednisolone.

Substitution : La prédnazoline peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle et céto.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont divers dérivés de la prednisolone et de la fénoxazoline .

4. Applications de la recherche scientifique

La prédnazoline a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme réactif en synthèse organique et en chimie analytique.

Biologie : Étudiée pour ses effets sur les processus cellulaires et l'expression des gènes.

Médecine : Employée dans le traitement des affections inflammatoires, des allergies et de certains cancers.

Industrie : Utilisée dans la formulation de produits pharmaceutiques et comme étalon dans le contrôle de la qualité

5. Mécanisme d'action

La prédnazoline exerce ses effets par plusieurs mécanismes :

Liaison aux récepteurs des glucocorticoïdes : La prédnazoline se lie aux récepteurs des glucocorticoïdes, ce qui entraîne des modifications de l'expression des gènes qui réduisent l'inflammation et suppriment la réponse immunitaire.

Applications De Recherche Scientifique

Pharmacological Properties

Prednazoline exhibits several pharmacological effects that make it valuable in clinical settings:

- Anti-inflammatory Effects : this compound is effective in reducing inflammation by inhibiting the release of inflammatory mediators and cytokines.

- Immunosuppressive Activity : The compound modulates immune responses, making it useful in autoimmune conditions.

- Antineoplastic Properties : this compound has been studied for its potential in cancer treatment due to its ability to induce apoptosis in malignant cells.

Rheumatology

This compound is often used as an adjunct treatment in rheumatoid arthritis (RA). A study involving older patients with established RA demonstrated that low-dose prednisolone significantly reduced disease activity and slowed joint damage progression. The trial showed a 0.37 point reduction in disease activity scores compared to placebo, with manageable side effects primarily related to mild infections .

Ophthalmology

In ocular applications, this compound has been shown to induce apoptosis in corneal epithelial cells. Research indicated that treatment with this compound decreased cell survival and proliferation in a dose-dependent manner. The mechanism involves increased mitochondrial reactive oxygen species (mtROS) levels leading to apoptosis, which is critical for understanding its effects in conditions such as dry eye disease .

Dermatology

This compound is utilized in dermatological conditions for its anti-inflammatory properties. It has been employed in the management of various skin disorders, including dermatitis and psoriasis, where inflammation plays a significant role.

Case Study 1: Acute Psychosis Induced by Low-Dose Prednisolone

A notable case involved a 77-year-old man who developed acute psychosis after receiving low-dose prednisolone for adrenal insufficiency. His symptoms included insomnia, bizarre speech, and hallucinations, which resolved after discontinuation of the drug . This case highlights the neuropsychiatric risks associated with corticosteroid therapy.

Case Study 2: Efficacy in Kawasaki Disease

In pediatric patients with Kawasaki disease, the combination of immunoglobulin therapy and this compound was found to improve outcomes significantly. The corticosteroid treatment was associated with reduced inflammation and better recovery rates compared to standard treatments alone .

Data Table: Summary of this compound Applications

| Application Area | Effect | Clinical Evidence | Notes |

|---|---|---|---|

| Rheumatology | Reduces disease activity | 0.37 point reduction in DAS28 score | Effective as an adjunct therapy |

| Ophthalmology | Induces apoptosis in corneal cells | Decreased cell survival at high concentrations | Mechanism involves mtROS |

| Dermatology | Anti-inflammatory effects | Used in dermatitis and psoriasis treatments | Reduces inflammation effectively |

| Pediatric Care | Improves outcomes in Kawasaki disease | Combination therapy shows better recovery | Important for managing severe cases |

Mécanisme D'action

Prednazoline exerts its effects through several mechanisms:

Binding to Glucocorticoid Receptors: This compound binds to glucocorticoid receptors, leading to changes in gene expression that reduce inflammation and suppress the immune response.

Vasoconstriction: Fenoxazoline, a component of this compound, acts as a vasoconstrictor by stimulating α-adrenergic receptors, leading to the narrowing of blood vessels.

Comparaison Avec Des Composés Similaires

La prédnazoline est unique en raison de sa combinaison de phosphate de prednisolone et de fénoxazoline. Les composés similaires comprennent :

Prednisolone : Un corticostéroïde aux propriétés anti-inflammatoires.

Fénoxazoline : Un vasoconstricteur utilisé dans les décongestionnants nasaux.

Méthylprednisolone : Un autre corticostéroïde avec des effets anti-inflammatoires similaires mais une pharmacocinétique différente

La prédnazoline se distingue par son action double, à la fois anti-inflammatoire et vasoconstrictrice, ce qui la rend polyvalente dans les applications médicales.

Activité Biologique

Prednazoline, a synthetic glucocorticoid, is primarily known for its anti-inflammatory and immunomodulating properties. It is closely related to prednisolone, which is its active form. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical case studies, and potential side effects.

This compound exerts its effects through several key mechanisms:

- Anti-inflammatory Action : It decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability. This action is critical in conditions characterized by excessive inflammation, such as asthma and autoimmune disorders .

- Immunosuppressive Effects : The compound reduces immune system activity by decreasing the volume and activity of immune cells. This is particularly beneficial in autoimmune diseases where the immune system attacks the body’s tissues .

- Antineoplastic Properties : this compound may also exhibit antineoplastic effects by inhibiting glucose transport and inducing apoptosis in immature lymphocytes, which can be significant in certain cancers .

- Neuropsychiatric Effects : Some studies have indicated that even low doses of prednisolone can lead to neuropsychiatric symptoms such as acute psychosis, insomnia, and hallucinations. These effects are believed to be related to alterations in neurotransmitter systems due to glucocorticoid exposure .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Bioavailability : Prednisolone (active form) has an oral bioavailability of approximately 70% .

- Volume of Distribution : At doses of 0.15 mg/kg and 0.30 mg/kg, the volume of distribution is 29.3 L and 44.2 L respectively, indicating extensive tissue distribution .

- Protein Binding : Prednisolone shows high variability in protein binding, ranging from 65% to 91%, which can influence its therapeutic efficacy and safety profile .

Table 1: Pharmacokinetic Parameters of Prednisolone

| Parameter | Value at 0.15 mg/kg | Value at 0.30 mg/kg |

|---|---|---|

| Bioavailability | ~70% | ~70% |

| Volume of Distribution (L) | 29.3 | 44.2 |

| Protein Binding (%) | 65-91 | 65-91 |

Case Study Overview

Several clinical case studies highlight the effects and side effects associated with this compound use:

- Asthma Management :

- Psychiatric Adverse Effects :

- Pediatric Pharmacokinetics :

Table 2: Summary of Clinical Case Studies

| Case Description | Age/Sex | Condition | Key Findings |

|---|---|---|---|

| Asthma Management | 47/F | Severe Asthma | Multiple courses without review; risk of complications |

| Acute Psychosis | 77/M | Adrenal Insufficiency | Developed psychosis post-prednisolone; resolved after discontinuation |

| Pediatric ALL Treatment | Various | Acute Lymphoblastic Leukemia | Significant variability in pharmacokinetics; individualized dosing recommended |

Propriétés

Numéro CAS |

6693-90-9 |

|---|---|

Formule moléculaire |

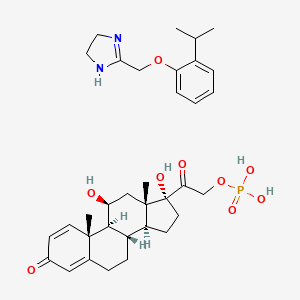

C34H47N2O9P |

Poids moléculaire |

658.7 g/mol |

Nom IUPAC |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate;2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C21H29O8P.C13H18N2O/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);3-6,10H,7-9H2,1-2H3,(H,14,15)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |

Clé InChI |

WBNNIURTBZHJTI-WDCKKOMHSA-N |

SMILES |

CC(C)C1=CC=CC=C1OCC2=NCCN2.CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O |

SMILES isomérique |

CC(C)C1=CC=CC=C1OCC2=NCCN2.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=C[C@]34C)O |

SMILES canonique |

CC(C)C1=CC=CC=C1OCC2=NCCN2.CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O |

Synonymes |

prednazoline |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.